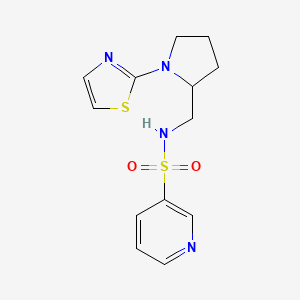

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S2/c18-21(19,12-4-1-5-14-10-12)16-9-11-3-2-7-17(11)13-15-6-8-20-13/h1,4-6,8,10-11,16H,2-3,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLDUMLCLZDBMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The pyrrolidine ring can be introduced through a reductive amination reaction involving an appropriate amine and a carbonyl compound. Finally, the pyridine sulfonamide group is added through a sulfonation reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Production of amines and alcohols.

Substitution: Generation of various substituted pyridines and thiazoles.

Scientific Research Applications

The applications of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide in scientific research are not explicitly available in the provided search results. However, the search results do provide information on related compounds and their applications, which may be relevant.

About Thiazole and Pyridine Derivatives

- Thiazole and pyridine derivatives have various applications in scientific research, particularly in medicinal chemistry .

- Pyridine-substituted thiazole hybrids have been synthesized and studied for their cytotoxic effects against various cancer cell lines .

- Thiazole derivatives have demonstrated anticonvulsant properties in various studies .

Related Compounds

- 2-(2-(Pyridin-2-ylmethyl)thiazol-4-yl)pyridine is a compound with the PubChem CID 44579608 .

- MTEP [3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine] is a potent, selective, and non-competitive mGluR5 antagonist .

- N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide is a compound that features a combination of thiazole, pyrrolidine, and nicotinamide moieties.

General Research Resources

- PDXScholar is an institutional repository providing access to scholarly works and research .

- Data.gov is a website providing access to various datasets .

- Academia.edu is a platform for finding research papers, topics, and researchers .

- CRS Reports offer detailed research findings and authoritative insights from diverse, verified sources .

Mechanism of Action

The mechanism by which N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, disrupting their normal function. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several sulfonamide- and heterocycle-containing analogs, as evidenced by the provided references. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations

Sulfonamide-Based Herbicides: Pyriphenox and Pyroxsulam (from ) are sulfonamide herbicides targeting acetolactate synthase (ALS), a critical enzyme in plant amino acid biosynthesis.

Thiazole-Containing Analogs : The compound 3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole () shares a thiazole ring but lacks the sulfonamide group. This highlights the role of sulfonamide in enhancing solubility and target binding in the context of enzyme inhibition .

Pyridine Derivatives : The dual-pyridine compound 5-methyl-N-[(pyridin-4-yl)methyl]pyridin-3-amine () demonstrates how pyridine rings can act as hydrogen-bond acceptors, but the absence of a sulfonamide group limits its utility in ALS inhibition compared to the target compound .

Activity and Selectivity

- Solubility: Sulfonamides generally exhibit moderate water solubility, but the pyrrolidine-thiazole substituent could lower solubility compared to Pyriphenox’s dichlorophenyl-methoxyimine group .

Biological Activity

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrolidine moiety, and a pyridine sulfonamide group, contributing to its diverse biological activities. The structural formula can be represented as follows:

Anticonvulsant Activity

Recent studies have demonstrated that thiazole-containing compounds exhibit notable anticonvulsant properties. For instance, a related compound with a thiazole-pyrrolidine structure showed a median effective dose (ED50) of 18.4 mg/kg in the anti-pentylenetetrazole (PTZ) model, indicating promising anticonvulsant efficacy . The SAR analysis suggests that the presence of the pyrrolidine ring enhances the anticonvulsant activity compared to other derivatives lacking this moiety.

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies revealed significant cytotoxicity against various cancer cell lines, including Jurkat and A-431 cells. The IC50 values were reported to be lower than those of standard chemotherapeutic agents like doxorubicin, suggesting that this compound could serve as a lead for further development in cancer therapy .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study evaluated thiazole-based hybrids for their ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. The findings indicated that certain modifications to the thiazole structure could enhance antimicrobial efficacy .

The biological activities of this compound are believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : The sulfonamide group may interact with active sites of target enzymes, inhibiting their function.

- Receptor Binding : The thiazole and pyrrolidine moieties may facilitate binding to various receptors involved in neurotransmission and cell proliferation.

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to decreased cell viability.

Study 1: Anticonvulsant Activity Evaluation

In a comparative study, various thiazole-pyrrolidine derivatives were synthesized and screened for anticonvulsant activity using the PTZ model. The results indicated that modifications in the substituents on the pyridine ring significantly influenced activity levels, with some compounds achieving complete protection against seizures .

Study 2: Anticancer Efficacy

A series of experiments assessed the cytotoxicity of this compound against different cancer cell lines. The results demonstrated that this compound had a potent effect on cell growth inhibition, with IC50 values comparable to established chemotherapeutics .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide thiourea derivatives (e.g., 1a-f) react with bromoacetyl pyridine in ethanol under reflux (4 hours), followed by neutralization with sodium acetate and recrystallization from ethanol . Characterization typically involves -NMR and -NMR to confirm regioselectivity, with HPLC (>95% purity) and mass spectrometry (e.g., ESI-MS) for molecular weight validation .

Q. What analytical techniques are critical for confirming the structural integrity of this sulfonamide hybrid?

- Methodological Answer : Key techniques include:

- X-ray crystallography for absolute stereochemistry determination (if crystalline).

- FT-IR spectroscopy to verify sulfonamide S=O stretches (~1350–1300 cm) and thiazole C=N bonds (~1640 cm) .

- HPLC-MS for purity assessment and detection of byproducts like unreacted pyridine intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

- Methodological Answer : Catalytic bases like 3-picoline or 3,5-lutidine enhance coupling efficiency between sulfonyl chlorides and amine intermediates by reducing steric hindrance. For example, using 3-picoline in acetonitrile at 60°C with a 5 mol% sulfilimine catalyst increases yields from ~40% to >80% . Solvent polarity adjustments (e.g., DMF vs. ethanol) and stepwise temperature gradients (reflux → room temperature) also mitigate side reactions .

Q. How should researchers resolve contradictions in solubility data reported for this compound?

- Methodological Answer : Discrepancies arise from polymorphic forms or solvent impurities. A standardized protocol is recommended:

- Dynamic light scattering (DLS) to assess aggregation in aqueous buffers.

- Thermogravimetric analysis (TGA) to rule out hydrate formation.

- Co-solvent systems (e.g., DMSO:water gradients) for reproducible solubility profiles .

Q. What computational strategies are effective for predicting the biological target interactions of this sulfonamide-thiazole hybrid?

- Methodological Answer : Molecular docking (AutoDock Vina) against kinase domains (e.g., ROCK1/2) using the thiazole ring as a hinge-binding motif. MD simulations (AMBER) over 100 ns validate binding stability, with MM-PBSA calculations to estimate ΔG binding (~-9 kcal/mol) . Pharmacophore modeling highlights the sulfonamide’s role in hydrogen bonding with Asp160 in ATP-binding pockets .

Q. How can structural modifications enhance the metabolic stability of this compound in preclinical studies?

- Methodological Answer : Strategies include:

- Pyridine ring fluorination to reduce CYP3A4-mediated oxidation (e.g., 2-methoxy-4-(trifluoromethyl)pyridine substitution improves t by 3-fold) .

- Pyrrolidine N-methylation to block aldehyde oxidase degradation .

- Prodrug approaches : Esterification of the sulfonamide group to enhance oral bioavailability .

Data Contradiction Analysis

Q. Why do biological activity assays for this compound show variability across cell lines?

- Methodological Answer : Variability may stem from:

- Cell-specific efflux pumps (e.g., P-gp overexpression in MDR1-transfected HEK293 cells). Use inhibitors like verapamil to normalize IC values .

- Redox interference : Thiazole moieties can react with MTT assay reagents, generating false positives. Validate via ATP-based luminescence assays .

Experimental Design Considerations

Q. What in vitro models are optimal for evaluating the anti-proliferative activity of this compound?

- Methodological Answer : Prioritize 3D spheroid models (e.g., HCT116 colon cancer) over 2D monolayers to mimic tumor microenvironments. Use hypoxia-inducible factor (HIF-1α) knockdown lines to assess thiazole-dependent mechanisms . Dose-response curves (72-hour exposure) with synergy testing (e.g., cisplatin combinations) via Chou-Talalay analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.